thioacetate structure and chemical properties
thioacetate structure and chemical properties
An In-depth Technical Guide to Thioacetate: Structure, Properties, and Applications
Abstract
The thioacetate functional group is a cornerstone in modern organic synthesis, particularly for the introduction of thiols, which are pivotal in numerous biologically active molecules and materials. As the sulfur analog of the acetate group, thioacetate offers a unique combination of stability and reactivity, serving as a versatile protected form of a thiol. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and key applications of thioacetate, with a focus on its role in research and drug development. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for scientists and researchers.
Structure and Bonding of the Thioacetate Anion
Thioacetate is the conjugate base of thioacetic acid (CH₃C(O)SH)[1][2]. The anion, with the chemical formula C₂H₃OS⁻, is a thiocarboxylic acid anion[2]. Its structure is characterized by a resonance delocalization of the negative charge between the sulfur and oxygen atoms. This resonance contributes to its stability.
The thioacetate ion is considered an ambident nucleophile, meaning it can react at two different sites—the sulfur or the oxygen atom[3]. However, in nucleophilic substitution reactions, alkylation occurs almost exclusively at the more nucleophilic sulfur atom[3]. This selectivity is a key aspect of its utility in organic synthesis and can be explained by the Hard and Soft Acids and Bases (HSAB) theory[3].
Caption: Resonance structures of the thioacetate anion.
Physicochemical and Chemical Properties
The properties of thioacetate are largely dictated by its parent compound, thioacetic acid. Thioacetic acid is a yellow liquid with a strong thiol-like odor[1]. It is significantly more acidic than acetic acid, with a pKa of approximately 3.4, making it about 15 times stronger[1]. In neutral water, it is fully ionized to the thioacetate anion[1].
Quantitative Data Summary
The following tables summarize key quantitative data for thioacetic acid and its common salt, potassium thioacetate.
Table 1: Physicochemical Properties of Thioacetic Acid
| Property | Value | Reference |
| Molecular Formula | CH₃C(O)SH | [1] |
| Molar Mass | 76.12 g/mol | [4] |
| Appearance | Clear, yellow liquid | [4] |
| Boiling Point | 93 °C (199 °F; 366 K) | [1][5] |
| Melting Point | -58 °C (-72 °F; 215 K) | [5] |
| Density | 1.08 g/mL | [5] |
| pKa | ~3.4 | [1] |
Table 2: Properties of Potassium Thioacetate
| Property | Value | Reference |
| Molecular Formula | CH₃COSK | [6] |
| Molar Mass | 114.21 g/mol | [6] |
| Appearance | White to tan solid/crystalline powder | [7] |
| Melting Point | 168–176 °C | [7][8] |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in nonpolar solvents like benzene or alkanes. | [7][9][10][11] |
| Hygroscopicity | Hygroscopic | [7][12] |
Hydrolysis Kinetics
Thioacetate esters are susceptible to hydrolysis, which cleaves the thioester bond to yield a thiol and a carboxylate. The rate of this hydrolysis is pH-dependent.
Table 3: Hydrolysis Data for S-Methyl Thioacetate in Water
| Parameter | Value | Reference |
| Acid-mediated hydrolysis rate constant (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | [13] |
| Base-mediated hydrolysis rate constant (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | [13] |
| pH-independent hydrolysis rate constant (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | [13] |
| Half-life at pH 7, 23°C | 155 days | [13] |
Table 4: Activation Energies (Ea) for Hydrolysis
| Compound | pH | Ea (kJ mol⁻¹) | Reference |
| Thioacetic Acid | 2.5 | 71.2 ± 14.6 | [14] |
| Thioacetic Acid | 7 | 64.2 ± 19.9 | [14] |
| Thioacetic Acid | 10 | 62.9 ± 22.7 | [14] |
| Methyl Thioacetate | 7 | 42.3 ± 14.9 | [14] |
Synthesis and Reactivity
Synthesis of Thioacetic Acid and its Salts
Thioacetic acid can be prepared by reacting acetic anhydride with hydrogen sulfide[1]. Its conjugate base, the thioacetate anion, is typically used in the form of a salt, such as potassium thioacetate (KSAc) or sodium thioacetate. Potassium thioacetate can be synthesized by neutralizing thioacetic acid with potassium hydroxide or by the reaction of acetyl chloride with potassium hydrogen sulfide[6][15].
Synthesis of Thioacetate Esters
The primary synthetic utility of thioacetate is the formation of thioacetate esters, which serve as stable precursors to thiols. This is typically achieved via an Sₙ2 reaction between an alkylating agent (e.g., an alkyl halide) and a thioacetate salt[6][16].
Caption: General workflow for thiol synthesis via a thioacetate ester intermediate.
Reactivity and Applications
The thioacetate group serves as an effective protecting group for thiols[17]. Free thiols are often susceptible to oxidation, forming disulfides, or can participate in unwanted side reactions. The thioacetate ester is significantly more stable and can be carried through multiple synthetic steps before being deprotected.
Key Applications:
-
Thiol Synthesis: The most common application is the synthesis of thiols from alkyl halides or other electrophiles[1][6]. The thioacetate ester is formed and subsequently hydrolyzed under acidic or basic conditions to release the free thiol[1][17].
-
Drug Development: Thioacetate is used to introduce sulfur-containing functionalities into pharmaceutical compounds.
-
Self-Assembled Monolayers (SAMs): Thioacetate-terminated molecules are used as precursors for forming SAMs on gold surfaces. The thioacetate is cleaved in situ to reveal the thiol, which then binds to the gold[17][18].
-
Flavoring Agents: Certain thioacetate derivatives are used as flavoring compounds in the food industry[19].
Experimental Protocols
Protocol 1: General Synthesis of a Thiol from an Alkyl Halide
This four-step method is a standard procedure for converting an alkyl halide into a thiol using thioacetic acid[1].
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Salt Formation: Thioacetic acid is deprotonated with a base like sodium hydroxide (NaOH) to form sodium thioacetate in situ.
-
CH₃C(O)SH + NaOH → CH₃C(O)SNa + H₂O[1]
-
-
Sₙ2 Reaction: The alkyl halide (RX, where X = Cl, Br, I) is added to the sodium thioacetate solution. The thioacetate anion displaces the halide to form the thioacetate ester.
-
CH₃C(O)SNa + RX → CH₃C(O)SR + NaX[1]
-
-
Hydrolysis (Deprotection): The thioacetate ester is hydrolyzed using a strong base like NaOH to yield the sodium salt of the desired thiol (a thiolate).
-
CH₃C(O)SR + 2 NaOH → CH₃CO₂Na + RSNa + H₂O[1]
-
-
Protonation: The reaction mixture is acidified (e.g., with HCl) to protonate the thiolate, yielding the final thiol product.
-
RSNa + HCl → RSH + NaCl[1]
-
Protocol 2: Synthesis of Potassium Thioacetate
This protocol describes the preparation of the stable, isolable potassium thioacetate salt[15].
-
Dissolve potassium hydroxide (1.0 eq) in ethanol.
-
To this solution, add thioacetic acid (1.0 eq).
-
Stir the reaction mixture at room temperature. The potassium thioacetate salt will precipitate.
-
Evaporate the solvent. The resulting solid can be washed with a solvent in which KSAc is insoluble (e.g., THF) to yield pure potassium thioacetate.
Protocol 3: Base-Promoted Deprotection of a Thioacetate Ester
This protocol provides a specific example for the hydrolysis of a thioacetate ester to its corresponding thiol[17][20].
-
Dissolve the thioacetate ester (e.g., S-(10-Undecenyl) thioacetate, 1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.
-
Add an aqueous solution of sodium hydroxide (approx. 2.0 eq) dropwise to the flask.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature.
-
Neutralize the mixture with an acid solution (e.g., 2 M HCl) under an inert atmosphere.
-
Perform a liquid-liquid extraction (e.g., with diethyl ether) to isolate the product.
-
Wash the organic layer with degassed water and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent via rotary evaporation to yield the free thiol.
Caption: Step-by-step workflow for the base-promoted deprotection of a thioacetate ester.
Conclusion
Thioacetate is an invaluable reagent in chemical synthesis, offering a reliable and efficient method for the introduction and protection of thiol groups. Its well-understood reactivity, combined with the stability of its ester derivatives, makes it a preferred choice in the synthesis of complex molecules for pharmaceuticals, materials science, and biochemical research. The protocols and data presented in this guide highlight the practical utility of thioacetate chemistry and provide a solid foundation for its application in a laboratory setting.
References
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